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Compound of Interest

Compound Name: Aspochracin

Cat. No.: B15555196

For Researchers, Scientists, and Drug Development Professionals

Aspochracin, a metabolite produced by the fungus Aspergillus ochraceus, is a compound of
interest due to its notable insecticidal properties. This technical guide provides a detailed
overview of its chemical structure, biological activity, and the methodologies involved in its
study.

Chemical Identity and Structure

Aspochracin is a non-proteogenic cyclotripeptide.[1] Its unique structure is composed of three
amino acid residues: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. A key feature of
its architecture is the cyclization, which occurs through the delta (8) amino group of the L-
ornithine residue, rather than the more common alpha (a) amino group.[1] The a-amino group
of ornithine is acylated with an octatrienoic acid side chain.[1][2][3] This triene-containing side
chain is crucial for its biological activity; its reduction to hexahydroaspochracin results in a
complete loss of insecticidal effects.[2]

Below is a two-dimensional representation of the chemical structure of Aspochracin,
generated using the DOT language.

Figure 1: 2D Chemical Structure of Aspochracin

Physicochemical and Biological Data
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The known quantitative data for Aspochracin is summarized in the table below. While its
insecticidal properties are established, its broader pharmacological profile remains largely
unexplored, and it is reported to be non-toxic to mammalian cell lines.[1]

Property Value Reference
Molecular Formula C24H36N404 [1] (Implied)
Molecular Weight 444.57 g/mol [1] (Calculated)
Appearance Pale-yellow powder [31[4]

- Soluble in ethanol, methanol,
Solubility DME. DMSO [1]

Biological Activity Insecticidal [21[31[41[5]

Minimal effective concentration
of 17 pg/g (by injection) on

Insecticidal Metric , Hafg (by in ) [3][4]
silkworm and fall webworm

larvae, causing paralysis.

Experimental Protocols
Isolation and Purification of Aspochracin

The original isolation of Aspochracin from the culture filtrate of Aspergillus ochraceus provides
a foundational methodology for obtaining this metabolite.[5] A generalized protocol based on
common practices for fungal natural products is outlined below.[3][4]

e Fungal Cultivation: Aspergillus ochraceus is cultured in a suitable liquid or solid medium to
promote the production of secondary metabolites.

o Extraction: The culture filtrate or mycelial mass is extracted with an organic solvent, typically
ethyl acetate (EtOAC), to partition the metabolites from the aqueous medium.[3][4]

o Concentration: The organic extract is concentrated under reduced pressure to yield a crude
extract.
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Chromatographic Separation: The crude extract is subjected to column chromatography,
commonly using silica gel as the stationary phase.[3][4]

Elution: A gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system)
is used to elute fractions with increasing polarity.

Fraction Analysis: Fractions are analyzed using techniques like Thin Layer Chromatography
(TLC) to identify those containing the target compound.

Final Purification: Fractions containing Aspochracin are pooled and may undergo further
purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to
yield the pure compound.

Structure Elucidation

The determination of Aspochracin’'s complex structure involves a combination of

spectroscopic and chemical methods.[3][4][5][6]

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (*H and 13C) and 2D (COSY, HSQC,
HMBC) NMR experiments are conducted to establish the connectivity of atoms and identify
the individual amino acid residues and the fatty acid side chain.

Chemical Degradation: Acid hydrolysis of Aspochracin breaks the peptide bonds, releasing
the constituent amino acids, which can then be identified by comparison with authentic
standards using chromatographic methods.

Chiral Analysis: To determine the stereochemistry (L or D configuration) of the amino acid
residues.

Biosynthesis Pathway

Aspochracin is a non-ribosomal peptide, meaning its synthesis is not directed by mRNA

templates on ribosomes. Instead, it is assembled by large, multi-domain enzymes known as

Non-Ribosomal Peptide Synthetases (NRPS). While the specific gene cluster for Aspochracin
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biosynthesis has not been fully detailed, the general workflow for NRPS-mediated synthesis
provides a logical framework for its formation.

The diagram below illustrates a generalized workflow for the synthesis of a cyclotripeptide like
Aspochracin via an NRPS enzyme complex.
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Figure 2: Generalized NRPS Workflow for Aspochracin Biosynthesis
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This process involves:

Initiation: Adenylation (A) domains select specific amino acids (in this case, Ornithine, N-
methyl-Valine, and N-methyl-Alanine) and activate them.

Elongation: The activated amino acids are loaded onto Peptidyl Carrier Protein (PCP)
domains. Condensation (C) domains then catalyze the formation of peptide bonds between
the amino acids on adjacent PCP domains, elongating the peptide chain.

Termination: Finally, a Thioesterase (TE) domain releases the completed linear peptide. In
the case of Aspochracin, this domain catalyzes the intramolecular cyclization via the &-
amino group of ornithine. A separate enzymatic step, likely involving an acyltransferase,
attaches the octatrienoic acid side chain to the free a-amino group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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